molecular formula C6H14O3 B1596986 2-(2-Ethoxyethoxy)ethan(ol-d) CAS No. 37421-08-2

2-(2-Ethoxyethoxy)ethan(ol-d)

Cat. No.: B1596986
CAS No.: 37421-08-2
M. Wt: 135.18 g/mol
InChI Key: XXJWXESWEXIICW-WHRKIXHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyethoxy)ethan(ol-d): is an organic compound with the chemical formula C6H14O3 . It is a colorless liquid commonly used as a solvent in various commercial applications. This compound is also known by several other names, including diethylene glycol monoethyl ether and ethoxydiglycol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Ethoxyethoxy)ethan(ol-d) is typically synthesized through the ethoxylation of ethanol . This process involves the reaction of ethanol with ethylene oxide under controlled conditions to produce the desired compound .

Industrial Production Methods: In industrial settings, the production of 2-(2-Ethoxyethoxy)ethan(ol-d) involves the use of catalysts to facilitate the ethoxylation reaction. The reaction is carried out in a reactor where ethanol and ethylene oxide are combined in the presence of a catalyst, typically at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyethoxy)ethan(ol-d) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethan(ol-d) primarily involves its role as a solvent. It facilitates the dissolution of various substances, enhancing their reactivity and availability in chemical reactions. The compound’s molecular structure allows it to interact with both hydrophilic and hydrophobic molecules, making it a versatile solvent .

Comparison with Similar Compounds

    2-Ethoxyethanol: Another glycol ether with similar solvent properties but a different molecular structure.

    Diethylene Glycol: A related compound with two ethylene glycol units but lacking the ethoxy group.

    Ethylene Glycol Monoethyl Ether: Similar in structure but with only one ethylene glycol unit.

Uniqueness: 2-(2-Ethoxyethoxy)ethan(ol-d) stands out due to its unique combination of ethylene glycol units and ethoxy groups, providing it with distinct solvent properties and a wide range of applications in various fields .

Properties

IUPAC Name

1-deuteriooxy-2-(2-ethoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWXESWEXIICW-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190863
Record name 2-(2-Ethoxyethoxy)ethan(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37421-08-2
Record name Ethanol-d, 2-(2-ethoxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37421-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyethoxy)ethan(2H)ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037421082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Ethoxyethoxy)ethan(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyethoxy)ethan(2H)ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyethoxy)ethan(ol-d)
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyethoxy)ethan(ol-d)
Reactant of Route 3
Reactant of Route 3
2-(2-Ethoxyethoxy)ethan(ol-d)
Reactant of Route 4
Reactant of Route 4
2-(2-Ethoxyethoxy)ethan(ol-d)
Reactant of Route 5
Reactant of Route 5
2-(2-Ethoxyethoxy)ethan(ol-d)
Reactant of Route 6
Reactant of Route 6
2-(2-Ethoxyethoxy)ethan(ol-d)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.